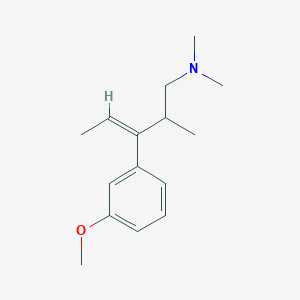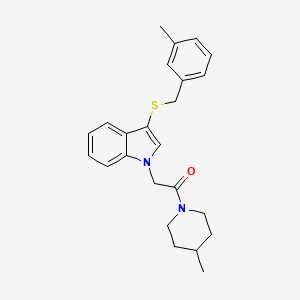
2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H28N2OS and its molecular weight is 392.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cholinesterase and Monoamine Oxidase Inhibition : A similar indole derivative has been identified as a new cholinesterase and monoamine oxidase dual inhibitor, suggesting potential use in treating diseases related to these enzymes (Bautista-Aguilera et al., 2014).
Ligands for NMDA Receptors : Another study synthesized derivatives of indole, including 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone, as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, indicating applications in neuropharmacology (Gitto et al., 2014).
Antioxidant and Antimicrobial Activities : A study on the synthesis of novel indole derivatives, including compounds structurally related to the given chemical, demonstrated significant antioxidant and antimicrobial activities, making them candidates for further research in these areas (Gopi, Sastry, & Dhanaraju, 2016).
Anticandidal Activity : Tetrazole derivatives, which share structural similarities, were synthesized and shown to possess potent anticandidal agents with weak cytotoxicities, indicating potential in antifungal applications (Kaplancıklı et al., 2014).
Neuroprotective Agents : Indole derivatives, like the compound , have shown dual efficacy as ligands for NMDA receptors and as antioxidant agents, suggesting their use as neuroprotective agents (Buemi et al., 2013).
Propiedades
IUPAC Name |
2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-18-10-12-25(13-11-18)24(27)16-26-15-23(21-8-3-4-9-22(21)26)28-17-20-7-5-6-19(2)14-20/h3-9,14-15,18H,10-13,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZCOLYWWNEACX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


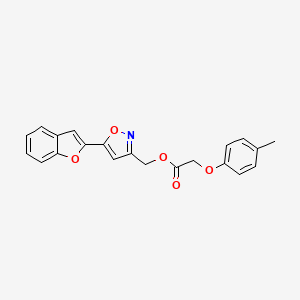
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2366117.png)
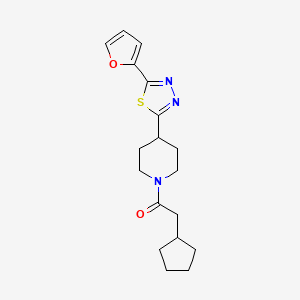
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbut-2-enamide](/img/structure/B2366120.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2366124.png)

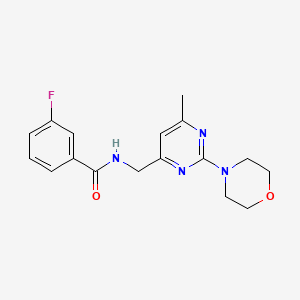

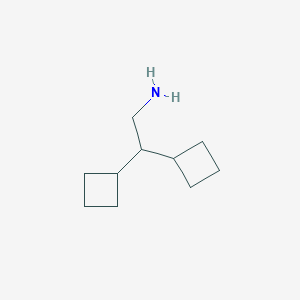
![5-Chloro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2366133.png)
